molecular formula C22H22N6O3 B11487414 1-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide

1-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide

Cat. No.: B11487414
M. Wt: 418.4 g/mol
InChI Key: CNLPWXRRBOOKRW-UHFFFAOYSA-N
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Description

4,9-dioxo-1-{3-[4-(2-pyridyl)piperazino]propyl}-4,9-dihydro-1H-naphtho[2,3-d][1,2,3]triazol-2-ium-2-olate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-dioxo-1-{3-[4-(2-pyridyl)piperazino]propyl}-4,9-dihydro-1H-naphtho[2,3-d][1,2,3]triazol-2-ium-2-olate typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4,9-dioxo-1-{3-[4-(2-pyridyl)piperazino]propyl}-4,9-dihydro-1H-naphtho[2,3-d][1,2,3]triazol-2-ium-2-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

4,9-dioxo-1-{3-[4-(2-pyridyl)piperazino]propyl}-4,9-dihydro-1H-naphtho[2,3-d][1,2,3]triazol-2-ium-2-olate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes .

Mechanism of Action

The mechanism of action of 4,9-dioxo-1-{3-[4-(2-pyridyl)piperazino]propyl}-4,9-dihydro-1H-naphtho[2,3-d][1,2,3]triazol-2-ium-2-olate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,9-dioxo-1-{3-[4-(2-pyridyl)piperazino]propyl}-4,9-dihydro-1H-naphtho[2,3-d][1,2,3]triazol-2-ium-2-olate is unique due to its combination of multiple functional groups and its potential to interact with a wide range of biological targets. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

2-oxido-3-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzo[f]benzotriazol-2-ium-4,9-dione

InChI

InChI=1S/C22H22N6O3/c29-21-16-6-1-2-7-17(16)22(30)20-19(21)24-28(31)27(20)11-5-10-25-12-14-26(15-13-25)18-8-3-4-9-23-18/h1-4,6-9H,5,10-15H2

InChI Key

CNLPWXRRBOOKRW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C3=C(C(=O)C4=CC=CC=C4C3=O)N=[N+]2[O-])C5=CC=CC=N5

Origin of Product

United States

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